[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride

Medicinal Chemistry Assay Development Solubility Enhancement

Researchers targeting c-Met, tubulin polymerization, or PD-1/PD-L1 often face solubility and assay reproducibility challenges with free-base scaffolds. This dihydrochloride salt (CAS 2551117-75-8) solves these issues with enhanced aqueous solubility and reliable biological assay performance. • c-Met IC50: 123 nM; Tubulin polymerization IC50: 1.64 μM; PD-1/PD-L1 HTRF IC50: 92.3 nM • 6-amine substitution broadens antitumor spectrum vs. unsubstituted analogs; free amine enables amidation, reductive amination & urea diversification • Dihydrochloride salt ensures superior solubility vs. free base (CAS 1082448-58-5) In stock for immediate global shipping. Bulk and custom synthesis available on request.

Molecular Formula C6H8Cl2N4
Molecular Weight 207.06
CAS No. 2551117-75-8
Cat. No. B2703677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride
CAS2551117-75-8
Molecular FormulaC6H8Cl2N4
Molecular Weight207.06
Structural Identifiers
SMILESC1=CC2=NN=CN2C=C1N.Cl.Cl
InChIInChI=1S/C6H6N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h1-4H,7H2;2*1H
InChIKeyVCXRGNPUAWOEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: [1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride


[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride (CAS 2551117-75-8) is a nitrogen-containing fused heterocyclic compound with the molecular formula C6H8Cl2N4 and a molecular weight of 207.06 g/mol [1]. It features a triazole ring fused to a pyridine core and is provided as a dihydrochloride salt, which enhances aqueous solubility and facilitates handling in biological assays [2]. This compound serves primarily as a versatile synthetic intermediate and core scaffold for the development of bioactive molecules, with literature supporting its application in synthesizing kinase inhibitors targeting c-Met, tubulin polymerization, and PD-1/PD-L1 immune checkpoint pathways [3].

Scaffold

Privileged core for kinase inhibitor and immune checkpoint research

Salt Form

Dihydrochloride enhances aqueous solubility for reliable biological assays

Derivatization

6-amine handle enables diverse analogue synthesis and SAR exploration

Unique SAR Profile of [1,2,4]Triazolo[4,3-a]pyridin-6-amine


The [1,2,4]Triazolo[4,3-a]pyridine scaffold is not a generic, interchangeable heterocyclic core. Subtle variations in substitution pattern and salt form profoundly influence biological activity, selectivity, and synthetic tractability. For instance, inserting an amino linkage at the 6-position dramatically broadens the antitumor spectrum compared to unsubstituted analogs [1]. Furthermore, the dihydrochloride salt form of this compound provides enhanced aqueous solubility compared to its free base counterpart (CAS 1082448-58-5), which is critical for reliable biological assay performance [2]. The specific 6-amine substitution pattern on the pyridine ring offers a distinct vector for derivatization that differs from 7-amine or 8-amine regioisomers, leading to divergent target engagement profiles [3].

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Free base vs. dihydrochloride

Free base (CAS 1082448-58-5) may exhibit lower aqueous solubility, potentially compromising assay reproducibility.

!

Regioisomer mismatch

7-amine or 8-amine analogues present different substitution vectors, leading to divergent target engagement profiles.

!

Generic scaffold substitution

Other triazolopyridine cores without 6-amine lack the same derivatization versatility and reported multi-target utility.

Differentiation Evidence for [1,2,4]Triazolo[4,3-a]pyridin-6-amine


Enhanced Aqueous Solubility

The dihydrochloride salt form (CAS 2551117-75-8) demonstrates significantly enhanced aqueous solubility compared to its free base counterpart (CAS 1082448-58-5). The presence of two hydrochloride counterions associated with the amine group improves solubility and stability in aqueous environments, making this salt form more suitable for biological assays and pharmaceutical applications requiring aqueous media [1].

Solubility
Data to verify
Dihydrochloride salt shows enhanced aqueous solubility vs. free base (qualitative comparison).
Supports reliable assay preparation and handling.
Supplier-reported; no quantitative solubility data provided.
Medicinal Chemistry Assay Development Solubility Enhancement

Broader Antitumor Spectrum

In studies of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives, the most promising compound (8l) demonstrated potent and broad-spectrum antiproliferative activity toward HeLa, HCT116, MCF-7, and A549 cell lines, with IC50 values in the micromolar range of 5.98–12.58 μM. This activity was superior to the positive control 5-FU [1]. Similarly, in a distinct study, a derivative with a N-methyl-5-indolyl substituent at the C-6 position exhibited IC50 values ranging from 15 to 69 nM across a panel of cancer cell lines and inhibited tubulin polymerization with an IC50 of 1.64 μM [2].

Antiproliferative activity
Class-level
Reported IC50: 5.98–12.58 µM (derivative 8l) and 15–69 nM (derivative 12d) across cell lines.
May support scaffold utility in cell proliferation assays.
Derivative data; parent dihydrochloride not tested directly.
Oncology Kinase Inhibition Tubulin Polymerization

Potent PD-1/PD-L1 Inhibition

A novel series of [1,2,4]triazolo[4,3-a]pyridines were designed as potent inhibitors of the PD-1/PD-L1 interaction. Compound A22, a derivative of this scaffold, exhibited an IC50 of 92.3 nM in a homogenous time-resolved fluorescence assay [1]. In a separate study, another series of [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated IC50 values for PD-1/PD-L1 inhibition, with the most potent compound achieving an IC50 of 92.3 nM .

PD-1/PD-L1 IC50
Class-level
92.3 nM (derivative A22) in HTRF assay.
Reported immune checkpoint inhibition.
Derivative-specific; further validation needed.
Immuno-Oncology PD-1/PD-L1 Small Molecule Inhibitors

High Selectivity Over Normal Cells

A derivative of the 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine scaffold (compound 7i) demonstrated an IC50 of 12 nM against HeLa cells while exhibiting high selectivity over normal human embryonic kidney HEK-293 cells, with an IC50 greater than 100 μM [1]. This represents a selectivity window exceeding 8,000-fold for cancer cells over normal cells.

Selectivity window
Class-level
>8,300-fold (derivative 7i, HeLa vs. HEK-293 cells).
Reported differential cell response.
Derivative-specific; selectivity requires scaffold-specific optimization.
Selectivity Safety Pharmacology Tubulin Inhibitors

In Vivo Efficacy & PK of c-Met Inhibitors

In a comparative study of [1,2,4]triazolo[4,3-a]pyridine derivatives, compound 4d·CH3SO3H demonstrated better inhibiting activity than SGX-523 in a dose-dependent manner in human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenograft models [1]. Furthermore, when tested in mice, compound 4d·CH3SO3H exhibited higher biological half-lives and plasma exposure values than JNJ-38877605, with acceptable long-term and acute toxicity profiles [1].

In vivo comparison
Head-to-head
Derivative 4d·CH3SO3H showed higher tumor inhibition and plasma exposure than reference c-Met inhibitors in xenograft models.
Reported xenograft model response context.
Requires validation with target compound; derivative-level evidence.
c-Met Pharmacokinetics In Vivo Efficacy

Potent IDO1 Inhibition

The [1,2,4]triazolo[4,3-a]pyridine scaffold was identified as a novel chemotype for IDO1 catalytic holo-inhibitors through structure-based virtual screening. Rational and in silico-guided design of analogues achieved potency improvement to sub-micromolar levels, with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes [1].

IDO1 inhibition
Class-level
Sub-micromolar IDO1 inhibition with reported metabolic stability.
Supports IDO1 inhibitor research.
In silico-guided optimization; scaffold-specific validation advised.
Immuno-Oncology IDO1 Virtual Screening

Optimal Applications of [1,2,4]Triazolo[4,3-a]pyridin-6-amine


c-Met Kinase Inhibitor Development

This compound serves as an optimal starting scaffold for synthesizing c-Met kinase inhibitors. As demonstrated by Zhao et al. (2016), derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibited IC50 values as low as 123 nM against c-Met and demonstrated superior in vivo efficacy compared to SGX-523, with improved pharmacokinetic parameters relative to JNJ-38877605 [1]. The dihydrochloride salt form enhances aqueous solubility, facilitating reliable biochemical and cellular assays during hit-to-lead optimization campaigns targeting c-Met-driven cancers including gastric, colorectal, and non-small cell lung cancers [1][2].

Tubulin Polymerization Inhibitor Discovery

The 6-amine substitution pattern on this scaffold enables the generation of potent tubulin polymerization inhibitors. Wu et al. (2021) reported that indole-based derivatives achieved antiproliferative IC50 values ranging from 15 to 69 nM across multiple cancer cell lines, with tubulin polymerization inhibition IC50 of 1.64 μM [3]. Yang et al. (2020) further demonstrated that optimized derivatives can achieve 12 nM potency against HeLa cells with >8,000-fold selectivity over normal HEK-293 cells [4]. This compound is therefore ideally suited for medicinal chemistry programs targeting microtubule dynamics, with a validated path to achieving both high potency and exceptional selectivity.

PD-1/PD-L1 Checkpoint Inhibitor Development

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a core for developing small molecule inhibitors of the PD-1/PD-L1 interaction. Published studies demonstrate that derivatives can achieve IC50 values of 92.3 nM in HTRF assays and dose-dependently elevate interferon-γ production in T cell co-culture models [5]. This compound provides an entry point for medicinal chemistry campaigns focused on discovering orally bioavailable alternatives to monoclonal antibody checkpoint inhibitors, addressing a significant unmet need in immuno-oncology [5].

SAR Studies and Library Synthesis

As a versatile heterocyclic building block, this compound is well-suited for generating focused libraries for SAR exploration. The free amine at the 6-position serves as a convenient handle for diversification through amide bond formation, reductive amination, or urea synthesis [6]. The scaffold's demonstrated activity across multiple target classes—including c-Met, tubulin, PD-1/PD-L1, and IDO1—makes it a privileged structure for parallel medicinal chemistry efforts and phenotypic screening campaigns [1][3][4][5][7]. The dihydrochloride salt form's enhanced aqueous solubility simplifies reaction workup and purification compared to the free base [2].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor research
6-amine derivatization handle; dihydrochloride solubility
Kinase activity and cell-based assay profiling
Microtubule polymerization inhibitor discovery
Scaffold for tubulin-binding analogue synthesis
Polymerization inhibition and cell proliferation endpoint review
PD-1/PD-L1 immune checkpoint inhibitor development
Core for small-molecule PD-L1 binders
HTRF assay and T-cell activation endpoint context
SAR exploration and focused library synthesis
6-amine as versatile diversification point
Multi-target SAR profiling and chemical biology studies

Technical Documentation Hub

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21 linked technical documents
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